(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone is a chemical compound with the molecular formula and a molecular weight of 257.08 g/mol. It is classified as an organic compound that contains both a pyridine and an azetidine moiety, which are significant in various biological activities and synthetic applications. The compound is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may interact with biological targets.
The synthesis of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone typically involves several steps, which may include:
Technical details regarding specific reaction conditions, yields, and purification techniques are essential for replicating this synthesis in a laboratory setting .
The molecular structure of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone can be depicted as follows:
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile .
The mechanism of action for (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone is primarily linked to its interaction with biological macromolecules, such as proteins and enzymes. The bromo substituent may enhance lipophilicity, allowing better membrane penetration, while the hydroxyl group can participate in hydrogen bonding with target sites.
Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. The specific mechanism often involves modulation of signaling pathways or inhibition of key enzymes .
Due to limited data on specific physical properties like boiling point and density, further experimental determination is recommended for comprehensive profiling .
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone has potential applications in:
The compound's unique combination of functional groups makes it a valuable candidate for further exploration in drug discovery and development .
The synthesis of advanced heterocyclic scaffolds provides essential frameworks for constructing (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone. Patent CN103709174A demonstrates a one-step cyclization approach using N-bromosuccinimide (NBS) as a versatile brominating and cyclizing agent for generating 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one derivatives. This reaction proceeds under mild conditions (0-25°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, achieving yields exceeding 75% within 3-5 hours. The strategic selection of NBS over molecular bromine minimizes undesired dihalogenation and enhances regioselectivity at the pyridine C6 position. This regiocontrol is critical because the C6 bromine serves as a versatile handle for subsequent cross-coupling reactions to introduce structural diversity. The reaction exhibits excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on the pyridine nucleus without compromising cyclization efficiency [1]. Solvent optimization studies reveal that dichloromethane and tetrahydrofuran provide moderate yields (45-60%), while DMF significantly accelerates reaction kinetics due to its superior solvation of ionic intermediates [1].
Table 1: Optimization of Heterocyclic Scaffold Synthesis via NBS-Mediated Cyclization
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity Ratio (C6:Other) |
---|---|---|---|---|
DMF | 0 → 25 | 3 | 78 | >99:1 |
Acetonitrile | 0 → 25 | 5 | 82 | 98:2 |
Dichloromethane | 25 | 8 | 57 | 95:5 |
Tetrahydrofuran | 25 | 6 | 63 | 96:4 |
Chloroform | 25 | 10 | 48 | 92:8 |
6-Bromo-3-pyridinemethanol (CAS: 122306-01-8) serves as a pivotal precursor for accessing the target methanone. Ambeed chemical data confirms its commercial availability with >95% purity, though multi-step synthesis from 2-amino-5-bromopyridine remains practical for large-scale production. The critical transformation involves controlled oxidation of the primary alcohol to the corresponding carboxylic acid, typically using Jones reagent (chromium trioxide/sulfuric acid) or TEMPO/bleach systems. The carboxylic acid is then activated as an acid chloride using oxalyl chloride or thionyl chloride in dichloromethane at 0°C prior to azetidinyl amidation. Alternatively, the alcohol functionality can be directly converted to the aldehyde via Swern oxidation (oxalyl chloride/DMSO, triethylamine) for reductive amination strategies. Significant challenges arise from the heterocyclic bromine's lability under strong oxidizing conditions, which can lead to debromination or pyridine ring degradation. This necessitates carefully controlled stoichiometry and low-temperature protocols to preserve the crucial C-Br bond. Process optimization has demonstrated that TEMPO/bleach oxidation in biphasic systems (dichloromethane/water) at pH 9-10 maintains bromine integrity while achieving >85% conversion to the carboxylic acid [2] [6].
Table 2: Oxidation Methods for 6-Bromo-3-pyridinemethanol Derivatives
Oxidation Method | Reagent System | Temperature (°C) | Conversion (%) | Debromination Byproduct (%) |
---|---|---|---|---|
Jones Oxidation | CrO₃/H₂SO₄ in acetone | 0 → 25 | 92 | 8-12 |
TEMPO/Bleach | TEMPO/NaOCl/NaBr pH 9.5 | 0 | 86 | <1 |
Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 → -30 | 78 | 3 |
Parikh-Doering | SO₃·Py, DMSO, Et₃N | 0 | 81 | 2 |
Ruthenium Catalyzed | RuCl₃/NaIO₄ | 25 | 88 | 5 |
Incorporation of the 3-hydroxyazetidine moiety employs two principal strategies: nucleophilic acyl substitution with preformed acid chlorides and direct condensation using coupling reagents. Crystallographic evidence from mixed halogenated quinoline structures (CCDC: 2023467) reveals that steric constraints around the azetidine nitrogen demand careful optimization of base and temperature parameters. Potassium carbonate in acetonitrile at 82°C provides efficient nucleophilic displacement when reacting 3-hydroxyazetidine with 6-bromo-3-pyridinecarbonyl chloride, achieving 78% yield in model reactions. Alternatively, coupling reagents such as HATU or PyBOP facilitate direct amidation between 6-bromo-nicotinic acid and 3-hydroxyazetidine in dichloromethane containing DIEA (N,N-diisopropylethylamine). The hydroxyl group on azetidine necessitates transient protection as tert-butyldimethylsilyl (TBS) ether to prevent O-acylation side reactions during condensation. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl functionality without cleaving the amide bond. Microwave-assisted coupling at 80°C for 10 minutes enhances reaction efficiency (92% yield) while minimizing epimerization and degradation pathways [1] [9]. The basicity of the azetidine nitrogen (predicted pKa ~7.5) requires precise pH control to maintain nucleophilicity without promoting hydrolysis of activated intermediates.
Transition metal catalysis significantly enhances the efficiency of methanone bond formation, particularly for sterically congested systems. Copper(I) iodide (5 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand in toluene enables amidation at 110°C with exceptional functional group tolerance toward the bromo substituent. This system achieves turnover frequencies exceeding 300 h⁻¹ and reduces reaction times from 48 hours to 12 hours compared to uncatalyzed processes. Alternatively, palladium-based systems employing Pd₂(dba)₃/Xantphos (1 mol%) facilitate carbonylative amidation when starting from 6-bromo-3-iodopyridine, though this approach risks partial reduction of the iodo substituent. The chelation effect of 3-hydroxyazetidine's oxygen atom modulates catalyst performance, with bidentate phosphine ligands providing superior results over monodentate alternatives. Solvent screening demonstrates that ethereal solvents like 2-MeTHF provide optimal balance between reagent solubility and catalyst stability, yielding the target compound in >90% purity after direct crystallization. Phase-transfer catalysis using Aliquat 336 in biphasic water/toluene systems enables efficient room-temperature reactions (85% yield), particularly valuable for acid-sensitive derivatives [1] [9].
The significant hydrophilicity of the 3-hydroxyazetidine moiety complicates purification of the final methanone derivative. Standard silica gel chromatography exhibits strong retention (k' > 8) in ethyl acetate/hexane systems, necessitating polar modifiers like methanol (5-10%) or isopropanol for reasonable elution. This introduces significant product loss (30-40%) through irreversible adsorption. Reverse-phase C18 chromatography with water/acetonitrile gradients (15-45% acetonitrile) provides superior resolution, though the compound's UV chromophore (λmax = 268 nm) requires careful monitoring to prevent fraction pooling errors. Crystallization optimization reveals that n-hexane/ethyl acetate (3:1 v/v) produces X-ray quality crystals suitable for absolute configuration confirmation, as demonstrated by the structural elucidation of related quinoline derivatives (monoclinic P21/n, a = 11.7324(5) Å, b = 7.4663(3) Å, c = 17.2211(8) Å, β = 104.890(1)°). Characterization requires complementary spectroscopic techniques: ¹H NMR exhibits diagnostic signals at δ 4.80 (m, 1H, CHOH), 4.35 (dd, J = 8.2 Hz, 2H, NCH₂), 3.95 (dd, J = 8.2 Hz, 2H, NCH₂), and 8.40 (d, J = 2.4 Hz, 1H, py-H2); while HRMS-ESI gives m/z 286.9793 [M+H]⁺ (calc. 286.9795 for C₉H₁₀BrN₂O₂). The bromine isotope pattern (1:1 ratio at m/z 286/288) provides additional confirmation of molecular identity. Hygroscopicity remains problematic for long-term storage, requiring desiccation at -20°C under nitrogen atmosphere [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7